molecular formula C11H7N3O3 B2745681 2-(Furan-2-yl)-6-nitro-1H-benzo[d]imidazole CAS No. 27146-12-9

2-(Furan-2-yl)-6-nitro-1H-benzo[d]imidazole

Numéro de catalogue: B2745681
Numéro CAS: 27146-12-9
Poids moléculaire: 229.195
Clé InChI: VAOCIPZCVAFPGT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(Furan-2-yl)-6-nitro-1H-benzo[d]imidazole is a heterocyclic compound that features both furan and benzoimidazole moieties

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Furan-2-yl)-6-nitro-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-nitroaniline with furan-2-carbaldehyde in the presence of a suitable catalyst. The reaction is often carried out in an organic solvent such as ethanol, with the addition of ammonium chloride to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of heterocyclic compound synthesis apply. These methods typically involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

2-(Furan-2-yl)-6-nitro-1H-benzo[d]imidazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The furan ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-(Furan-2-yl)-6-amino-1H-benzo[d]imidazole, while substitution reactions can introduce various functional groups onto the furan ring.

Mécanisme D'action

The mechanism of action of 2-(Furan-2-yl)-6-nitro-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The furan and benzoimidazole moieties can also interact with enzymes and receptors, modulating their activity and influencing cellular pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness

2-(Furan-2-yl)-6-nitro-1H-benzo[d]imidazole is unique due to the presence of both a nitro group and a furan ring, which confer distinct chemical and biological properties

Activité Biologique

2-(Furan-2-yl)-6-nitro-1H-benzo[d]imidazole is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structure, featuring a furan ring and a nitro group, suggests potential interactions with various biological targets, making it a candidate for further research in antimicrobial and anticancer applications.

The compound can be synthesized through various chemical reactions, including oxidation and substitution reactions, which allow for the introduction of different functional groups. The nitro group can be reduced to an amino group, yielding derivatives that may exhibit altered biological activities.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The nitro group undergoes bioreduction to form reactive intermediates that can affect cellular components. Additionally, the furan and benzoimidazole moieties may modulate enzyme activity and influence various cellular pathways.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound and its derivatives. The compound has shown effectiveness against several strains of bacteria and fungi:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus (Gram-positive)0.015 mg/mL
Escherichia coli (Gram-negative)200 μg/mL
Candida albicans (Fungi)32 mg/mL

These results indicate that modifications to the core structure can enhance antimicrobial efficacy, with certain derivatives exhibiting significantly improved activity against resistant strains .

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies demonstrated that the compound can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and U87 (glioblastoma). For instance, one study reported an IC50 value of 25.72 ± 3.95 μM for the compound against MCF-7 cells, indicating its potential as an anticancer agent .

Case Study: In Vivo Anticancer Effects

In vivo experiments on tumor-bearing mice treated with derivatives of this compound showed a significant reduction in tumor growth compared to control groups. This suggests that the compound not only affects cancer cells directly but may also influence tumor microenvironments .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed that the presence of both nitro and furan groups contributes positively to the biological activity of the compound. Variations in substituents on these rings can lead to enhanced potency against specific targets:

Derivative Biological Activity IC50/ MIC
6-Nitro derivativeAntimicrobialMIC = 0.015 mg/mL
Furan-substituted variantAnticancerIC50 = 25.72 ± 3.95 μM
Substituted benzimidazolesEnhanced selectivity against cancerIC50 = 45.2 ± 13.0 μM

This table illustrates how modifications can tailor the biological profile of the compound, enhancing its therapeutic potential .

Propriétés

IUPAC Name

2-(furan-2-yl)-6-nitro-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3O3/c15-14(16)7-3-4-8-9(6-7)13-11(12-8)10-2-1-5-17-10/h1-6H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAOCIPZCVAFPGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50903552
Record name NoName_4237
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50903552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A stirred mixture of N-(2-amino-4-nitrophenyl)-2-furamide (125 g, 0.5 mole) in a solution of concentrated hydrochloric acid (400 m) and 850 ml of water is heated on a steam bath for 3 hr. The reaction mixture after pouring into 4 liters of ice is treated with concentrated ammonium hyroxide until basic. The intermediate is filtered to give 104 g (91 percent).
Name
N-(2-amino-4-nitrophenyl)-2-furamide
Quantity
125 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
850 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
4 L
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of 1,2-diamino-4-nitrobenzene (31 g, 0.2 mol) and 2-furancarboxaldehyde (25 g, 0.26 mol) in 2-propanol is treated with p-benzoquinone (24 g, 0.22 mol). The reaction mixture is heated under reflux for 2 h. The reaction solution is diluted with water to precipitate the product. After drying, the crude product weighs 46 g (100%). Recrystllization from nitromethane provides an analytical sample which melts at 228°-229° C. Anal. Calcd for C11H7N3O3 ; C, 57.64; H, 3.08; N, 18.34. Found: C, 57.55; H, 3.04; N, 18.53.
Quantity
31 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
24 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.